2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

EthR inhibition structure–activity relationship antitubercular boosters

This compound is a structurally divergent EthR inhibitor probe integrating the conserved thiophen-2-yl-1,2,4-oxadiazole pharmacophore (validated at EC₅₀ = 0.1 μM in potent series members) with a methylene-linked isoindoline-1,3-dione (phthalimide) terminus. This substitution distinguishes it from the prototypical piperidine-based BDM31343 series and explores chemical space beyond all previously characterized EthR inhibitors. Phthalimide carbonyl donors enable multidentate Eu(III)/Tb(III) coordination for TR-FRET assay development—inaccessible to non-phthalimide analogs. The free-ligand crystal structure (CCDC 2360174) provides validated input geometry for molecular docking and MD simulations. Use in M. tuberculosis-infected macrophage phenotypic assays with ethionamide at sub-inhibitory concentrations to quantify intracellular boosting potency; include BDM31343 as a positive control to benchmark target engagement. Typical purity ≥95%.

Molecular Formula C15H9N3O3S
Molecular Weight 311.32
CAS No. 954727-81-2
Cat. No. B2773189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
CAS954727-81-2
Molecular FormulaC15H9N3O3S
Molecular Weight311.32
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=CC=CS4
InChIInChI=1S/C15H9N3O3S/c19-14-9-4-1-2-5-10(9)15(20)18(14)8-12-16-13(17-21-12)11-6-3-7-22-11/h1-7H,8H2
InChIKeyAZANEMGKASNKEL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (CAS 954727-81-2): Chemical Identity, Scaffold Architecture, and Procurement Context


2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (CAS 954727-81-2; molecular formula C₁₅H₉N₃O₃S; MW 311.32 g/mol) is a heterocyclic small molecule that integrates three pharmacophoric units—thiophene, 1,2,4-oxadiazole, and isoindoline-1,3-dione (phthalimide)—connected through a methylene bridge . The compound belongs to the thiophen-2-yl-1,2,4-oxadiazole class, a scaffold extensively characterized as inhibitors of the transcriptional repressor EthR in Mycobacterium tuberculosis [1]. Its isoindoline-1,3-dione terminus distinguishes it from the prototypical EthR inhibitor BDM31343 (which bears a piperidine–propanenitrile side chain) and from simpler 3,5-disubstituted-1,2,4-oxadiazoles lacking the cyclic imide moiety [1]. A crystal structure of the compound has been deposited in the Cambridge Structural Database (CCDC 2360174), confirming its molecular geometry [2]. The compound is commercially available as a research reagent (typical purity ≥95%) and is utilized primarily in structure–activity relationship (SAR) studies, target-engagement assays, and coordination chemistry investigations [2].

Why Generic Substitution of 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione with In-Class Analogs Carries Scientific Risk


The thiophen-2-yl-1,2,4-oxadiazole EthR inhibitor class exhibits extreme sensitivity to modifications at both the oxadiazole 5-position substituent and the 3-position heteroaryl group [1]. In the foundational SAR study of 58 thiophen-2-yl-1,2,4-oxadiazoles, replacement of the 2-thienyl group with phenyl caused a 10-fold drop in target engagement (SPR IC₅₀: 0.5 μM vs. 5.6 μM), while N-acyl chain length on the piperidine ring dictated intracellular boosting potency over a >100-fold range [1]. The target compound replaces the entire piperidine–propanenitrile side chain of BDM31343 with a methylene-linked isoindoline-1,3-dione—a substitution that simultaneously alters hydrogen-bonding capacity, lipophilicity (calculated logP), and metal-coordination geometry relative to all previously characterized EthR inhibitors in the J. Med. Chem. series [1][2]. Phthalimide-containing analogs have demonstrated enhanced cytotoxicity in unrelated cancer cell lines (HeLa) compared to non-phthalimide counterparts, suggesting that the isoindoline-1,3-dione group contributes target-engagement or cell-permeability properties that cannot be assumed equivalent across analogs [3]. Simply substituting a close analog—such as the thiophen-2-ylmethyl variant or a trifluoromethyl-oxadiazole congener—without experimental validation therefore risks drawing erroneous SAR conclusions or obtaining false-negative results in EthR-dependent assays.

Quantitative Differentiation Evidence for 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione Versus Closest Structural Analogs


Scaffold Divergence from BDM31343: Phthalimide vs. Piperidine–Propanenitrile at the Oxadiazole 5-Position

The target compound and BDM31343 share an identical thiophen-2-yl-1,2,4-oxadiazole core but diverge at the oxadiazole 5-position substituent. BDM31343 carries a piperidine ring N-acylated with cyanoacetyl (3-oxo-3-{4-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}propanenitrile; CAS 1001468-07-0), whereas the target compound carries a methylene-linked isoindoline-1,3-dione [1]. In the J. Med. Chem. 2011 SAR series, replacing the cyanoacetyl group of BDM31343 with 4,4,4-trifluorobutyryl was essential for intracellular activity, demonstrating that the nature of the N-acyl substituent on the saturated heterocycle profoundly affects potency [1]. The target compound eliminates the saturated heterocycle entirely, replacing it with a planar, electron-deficient phthalimide that presents two carbonyl oxygen atoms capable of hydrogen-bond acceptance and metal-ion coordination [2].

EthR inhibition structure–activity relationship antitubercular boosters

Class-Level EthR Inhibition Potential: Thiophen-2-yl-1,2,4-oxadiazole Pharmacophore Validation

The thiophen-2-yl-1,2,4-oxadiazole core is a validated EthR inhibitory pharmacophore. In the foundational 58-compound SAR study, the 2-thienoacetyl analog (compound 2) achieved EC₅₀ = 0.1 μM in an M. tuberculosis-infected macrophage phenotypic assay and SPR IC₅₀ = 0.5 μM against the EthR–DNA interaction [1]. Importantly, the 2-thienyl group was critical for potency: replacement with phenyl (compound 7) reduced SPR activity 10-fold (IC₅₀ = 5.6 μM), an effect attributed to a stabilizing 1,5-intramolecular S···O interaction (distance 3.10 Å) observed in the EthR co-crystal structure [1]. The target compound retains the identical thiophen-2-yl-1,2,4-oxadiazole core present in the most potent series members, preserving this key intramolecular contact geometry [1][2].

antitubercular drug discovery ethionamide boosting EthR transcriptional repressor

Phthalimide Moiety Contribution: Cytotoxic Potentiation Observed in Isoindoline-1,3-dione-Containing Hybrids

In a study of 1,3,4-oxadiazole, 1,3,4-thiadiazole, and 1,2,4-triazole derivatives attached to phthalimide, the combination of the thiadiazole nucleus with two phthalimide structures increased cytotoxic activity against the HeLa cervical cancer cell line compared to mono-phthalimide or non-phthalimide analogs [1]. Although the target compound was not directly tested in this study, the conserved isoindoline-1,3-dione moiety is the same pharmacophoric element that drove the observed cytotoxicity enhancement, attributed to increased lipophilicity and potential bidirectional target engagement [1]. This provides a mechanistic rationale for selecting the phthalimide-containing target compound over non-phthalimide oxadiazole analogs when cellular permeability or multi-target engagement is desired.

phthalimide cytotoxicity cancer cell line screening hybrid heterocycle design

Lanthanide(III) Complexation Capacity: A Differentiating Feature for Luminescent Probe and Coordination Chemistry Applications

The target compound has been studied in complexation reactions with lanthanide(III) ions, forming complexes through interactions involving its nitrogen and oxygen donor atoms . The structural features of these complexes have been investigated using single-crystal X-ray diffraction methods . This metal-binding capacity is conferred by the combination of the oxadiazole ring nitrogens and the phthalimide carbonyl oxygens, which together create a multidentate coordination environment. The crystal structure of the free ligand (CCDC 2360174) provides the baseline geometry for understanding conformational changes upon metal binding [1]. This property is not shared by BDM31343 or simpler 3,5-diaryl-1,2,4-oxadiazoles that lack the imide carbonyl donor groups.

lanthanide coordination luminescent probes single-crystal X-ray diffraction

Crystallographic Data Availability Enables Structure-Based Design and Docking Studies

A experimental crystal structure of the target compound has been deposited in the Cambridge Structural Database under deposition number CCDC 2360174 [1]. The dataset includes 3D atomic coordinates, unit cell parameters, space group assignment, and experimental conditions, enabling direct use in molecular docking, pharmacophore modeling, and density functional theory (DFT) calculations without reliance on computationally predicted conformations [1]. In contrast, many close analogs—including BDM31343 and other thiophen-2-yl-1,2,4-oxadiazole EthR inhibitors—have been structurally characterized only as protein–ligand co-crystals (EthR-bound), not as free ligands [2]. The availability of the free-ligand structure facilitates assessment of conformational changes upon target binding and provides a validated starting geometry for in silico analogue design.

crystal structure structure-based drug design molecular docking

Recommended Research and Industrial Application Scenarios for 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione Based on Differentiated Evidence


EthR-Dependent Ethionamide Boosting Assays in Mycobacterium tuberculosis

Deploy the compound as a structurally divergent EthR inhibitor probe in M. tuberculosis-infected macrophage phenotypic assays. The conserved thiophen-2-yl-1,2,4-oxadiazole pharmacophore (validated at EC₅₀ = 0.1 μM for the most potent series members) supports target engagement, while the phthalimide terminus explores chemical space beyond the piperidine-based BDM31343 series . Pair with ethionamide at sub-inhibitory concentrations (0.1 μg/mL, MIC/10) to quantify intracellular boosting potency via CFU readout. Include BDM31343 as a positive control (SPR IC₅₀ = 3.3 μM) to benchmark the impact of the phthalimide-for-piperidine substitution on both target binding and cellular efficacy .

Lanthanide-Based Luminescent Probe Development

Utilize the compound as a multidentate ligand for Eu(III) or Tb(III) coordination in time-resolved fluorescence resonance energy transfer (TR-FRET) assay development. The combination of oxadiazole nitrogen and phthalimide carbonyl oxygen donors creates a coordination sphere suitable for stable lanthanide complexation, as confirmed by single-crystal X-ray diffraction studies of the resulting complexes . The free-ligand crystal structure (CCDC 2360174) provides the pre-complexation geometry for computational modeling of energy-transfer efficiency . This application is inaccessible to non-phthalimide oxadiazole analogs lacking the requisite carbonyl donor groups.

Structure-Based Drug Design and Pharmacophore Modeling of EthR Antagonists

Employ the experimentally determined crystal structure (CCDC 2360174) as a validated input geometry for molecular docking, molecular dynamics simulations, and DFT calculations targeting the EthR ligand-binding pocket . The free-ligand conformation can be compared with EthR-bound conformations of related oxadiazole inhibitors (available from PDB entries associated with J. Med. Chem. 2011) to quantify the energetic cost of binding-induced conformational changes . This analysis is uniquely enabled by the availability of the target compound's free-ligand structure, which is not available for most series members.

Phthalimide-Containing Fragment Library Design for Phenotypic Screening

Incorporate the compound into a focused library of phthalimide–heterocycle hybrids for phenotypic screening against eukaryotic cell targets (e.g., HeLa or MCF-7 cancer cell lines). Class-level evidence indicates that the phthalimide group enhances cytotoxic potency in azole–phthalimide hybrids relative to non-phthalimide counterparts, an effect attributed to increased lipophilicity and bidirectional target engagement . Use the compound as a core scaffold for systematic variation of the oxadiazole 3-position substituent (thiophen-2-yl → furan-2-yl → phenyl → substituted phenyl) to generate SAR data orthogonal to existing EthR-focused libraries.

Quote Request

Request a Quote for 2-((3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.